
Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate
概要
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzene ring and the cyclopentane ring. The positions of the bromine and methyl groups on the benzene ring would also add to this complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. The bromine atom might make the benzene ring more reactive, and the amino group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a relatively high molecular weight due to the presence of the benzene and cyclopentane rings .科学的研究の応用
Synthesis and Chemical Properties
Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate is a compound that shares structural similarities with various benzo[b]thiophen and benzoic acid derivatives. These compounds are often synthesized for research in pharmacology and material science. For instance, Chapman et al. (1971) explored the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including 5-bromo- derivatives, which are relevant for the study of pharmacologically active compounds (Chapman et al., 1971). Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline by Sheng-li (2004) as a key intermediate in anti-cancer drug development highlights the relevance of such brominated compounds in medicinal chemistry (Sheng-li, 2004).
Pharmacological Research
The pharmacological properties of brominated benzo[b]thiophen derivatives are also of interest. Chapman et al. (1968) synthesized various halogeno-benzo[b]thiophens, which were then used to study their pharmacological properties, such as their potential as antipsychotic agents (Chapman et al., 1968). Wu et al. (2013) investigated the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, demonstrating its potential as a charge-transporting material in material science applications (Wu et al., 2013).
Material Science and Organic Synthesis
In material science, the synthesis and properties of various benzoic acid derivatives, such as those studied by Laak and Scharf (1989), are crucial for understanding the chemistry of complex organic compounds like antibiotics (Laak & Scharf, 1989). Similarly, the work of Högberg et al. (1990) on the synthesis of 5-substituted benzanmides and their antidopaminergic properties showcases the application in synthesizing potential therapeutic agents (Högberg et al., 1990).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-9-12(14(17)18-2)7-10(15)8-13(9)16-11-5-3-4-6-11/h7-8,11,16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBXULJSSAONMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1NC2CCCC2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

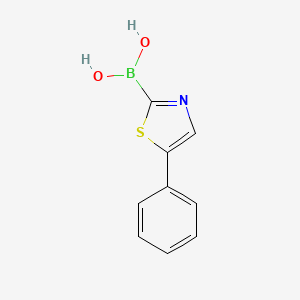
![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)
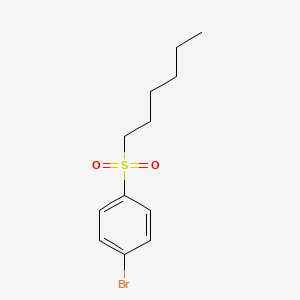
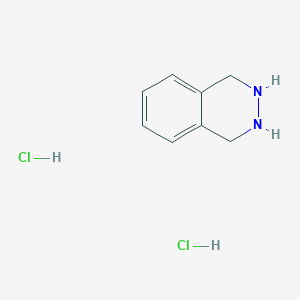
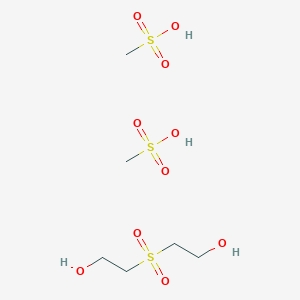

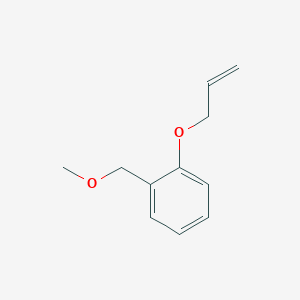
![Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester](/img/structure/B1401531.png)


![Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate](/img/structure/B1401535.png)
![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)

